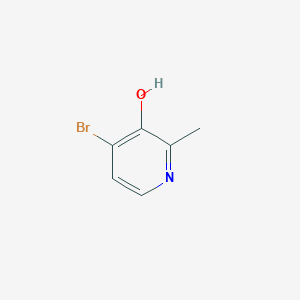![molecular formula C11H12N2O B11904782 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol is a heterocyclic compound that features a fused pyrazine and indole ring system
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol can be synthesized via a two-step pathway. The first step involves the Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to give the corresponding Ugi-adducts. This adduct then undergoes intramolecular hydroamination in the presence of potassium carbonate in acetonitrile at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazinoindole derivatives.
Substitution: Substitution reactions, particularly at the indole ring, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted and functionalized pyrazinoindole derivatives, which can have different pharmacological and chemical properties .
科学的研究の応用
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-3-carboxamide: This compound has a carboxamide group, which can influence its biological activity and chemical reactivity.
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-1-one: The presence of a ketone group in this compound can lead to different chemical and pharmacological properties.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
1,2,3,4-tetrahydropyrazino[1,2-a]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-2-1-8-5-9-7-12-3-4-13(9)11(8)6-10/h1-2,5-6,12,14H,3-4,7H2 |
InChIキー |
MJJYIPCQQFKVIY-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC3=C2C=C(C=C3)O)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




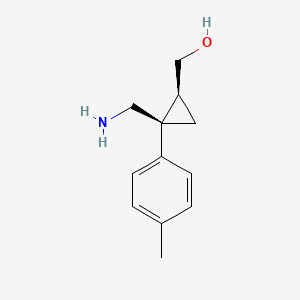

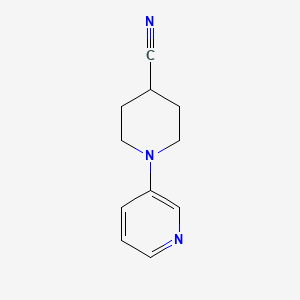

![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
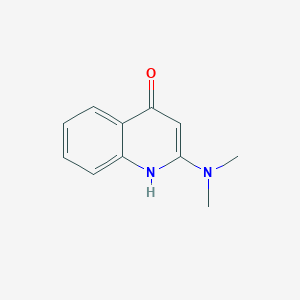
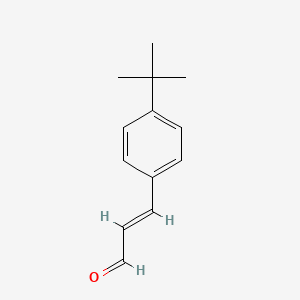
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
